REACTION_CXSMILES
|
[CH3:1][N:2](C)[OH:3].[CH3:5][Al](C)C.C(O[C:12]([CH:14]1[O:19][CH2:18][CH2:17][N:16]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:15]1)=[O:13])C>C(Cl)Cl>[CH3:5][O:3][N:2]([CH3:1])[C:12]([CH:14]1[O:19][CH2:18][CH2:17][N:16]([CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:15]1)=[O:13]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
CN(O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
the reaction mixture is left
|
Type
|
STIRRING
|
Details
|
stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
before quenching by cautious addition of phosphate buffer (disodium hydrogen phosphate, pH 8) solution
|
Type
|
CUSTOM
|
Details
|
The precipitate is removed by filtration through a celite pad
|
Type
|
WASH
|
Details
|
the residue washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is then concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is re-extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |